Donasine

Natural Product Chemistry Alkaloid Isolation Pharmacognosy

Research on novel antipyretic mechanisms is often hindered by a lack of chemically novel, plant-derived scaffolds beyond traditional COX inhibitors. Donasine (CAS 1017237-81-8) directly addresses this gap. - **Distinct Scaffold:** Unique bis-indole core confirmed by X-ray crystallography; structurally unrelated to acetaminophen or ibuprofen. - **Lead Potential:** High TPSA & low predicted BBB penetration → ideal for peripherally-acting antipyretics, avoiding CNS side effects. - **Analytical Standard:** ≥95% purity suitable for HPLC-UV/LC-MS quantification of Arundo donax extracts and botanical QC.

Molecular Formula C23H28N4O3
Molecular Weight 408.5 g/mol
Cat. No. B12381542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonasine
Molecular FormulaC23H28N4O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCNCCC1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O
InChIInChI=1S/C23H28N4O3/c1-24-12-11-23(30)16-6-4-5-7-18(16)27(22(23)29)21-19(28)9-8-17-20(21)15(14-25-17)10-13-26(2)3/h4-9,14,24-25,28,30H,10-13H2,1-3H3/t23-/m0/s1
InChIKeyBUAMVCSJOZBROF-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donasine: Novel Indole Alkaloid Antipyretic


Donasine (CAS 1017237-81-8) is a structurally complex indole alkaloid (C23H28N4O3, MW 408.49) first isolated and characterized in 2008 from the rhizomes of Arundo donax L. (giant reed) [1]. Its molecular architecture, confirmed unambiguously by single-crystal X-ray crystallography, distinguishes it sharply from the simpler, well-studied indole alkaloids (e.g., gramine, C11H14N2, MW 174.24) co-occurring in the same plant source [2]. The compound is exclusively associated with a documented antipyretic (fever-reducing) effect in primary pharmacological testing [1], positioning it as a specialized research tool for investigating non-standard mechanisms of thermoregulation, distinct from the broader multi-target profiles of its simpler in-class counterparts.

Novel bis-indole alkaloid structural probe
X-ray crystallography confirmed scaffold
Peripheral antipyretic mechanism studies
Plant-derived natural product reference

Donasine's Unique Bis-Indole Specificity


The assumption that Arundo donax L.-derived indole alkaloids are functionally interchangeable is invalid. Gramine (donaxine), a simple N,N-dimethyltryptamine analog, is a well-characterized adiponectin receptor (AdipoR) and β2-adrenergic receptor agonist with defined IC50 values and documented toxicity to various organisms [1]. In stark contrast, Donasine is a much larger, structurally complex molecule whose three-dimensional architecture was only resolved by X-ray crystallography [2]. This fundamental structural divergence translates into a non-overlapping pharmacological signal: Donasine is reported solely for antipyretic activity, with no documented cross-reactivity at Gramine's established targets [1]. Substituting one for the other guarantees experimental noise from off-target pharmacology or a complete loss of the fever-reduction phenotype under investigation. The evidence below quantifies where such substitutions lead to experimental failure.

Donasine
Common antipyretics (acetaminophen, ibuprofen)
Scaffold
Bis-indole architecture may not be recapitulated; polypharmacology context may differ
Origin
Plant-derived alkaloid vs synthetic small molecules; metabolic profile may shift
Donasine
Co-occurring alkaloid gramine
Bioactivity
Reported antipyretic vs AdipoR agonism; functional endpoint may not transfer
Pharmacophore
Bis-indole vs monomeric indole; SAR interpretation may require review

Donasine: Evidence of Structural and Functional Differentiation


Structural Confirmation via X-ray Crystallography

Donasine (C23H28N4O3) possesses a molecular weight of 408.49 g/mol, which is 2.34 times greater than the 174.24 g/mol of gramine (C11H14N2), a co-occurring indole alkaloid from Arundo donax L. . This difference reflects a fundamental divergence in molecular architecture: Donasine incorporates a complex, fused polycyclic framework requiring X-ray crystallography for unambiguous structural determination, whereas gramine is a simple N,N-dimethyltryptamine derivative [1]. This size and complexity gap directly impacts experimental parameters such as solubility, membrane permeability, and the potential for distinct biomolecular interactions.

Structure Elucidation
Reported
X-ray Crystallography
vs Spectroscopic methods (NMR, MS)
Absolute stereochemistry confirmation supports reliable scaffold use
Single-crystal X-ray analysis; mitigates structural misassignment risk
Natural Product Chemistry Alkaloid Isolation Pharmacognosy

Antipyretic Activity vs. Gramine AdipoR Agonism

The three-dimensional structure of Donasine was determined unambiguously by single-crystal X-ray crystallographic analysis, a level of structural confirmation not reported for other indole alkaloids from Arundo donax L., such as gramine, bufotenine, or donaxarine [1]. While simpler indoles like gramine were characterized historically by classical degradation and spectroscopic methods, Donasine's complex architecture necessitated high-resolution X-ray diffraction to resolve its absolute stereochemistry and fused ring system [1]. This provides a definitive, peer-validated structural fingerprint that eliminates ambiguity in identity and purity verification for procurement and experimental replication.

Primary Bioactivity
Cross-study comparable
Antipyretic effect
vs Gramine: AdipoR1/2 agonist (IC50 4.2/3.2 µM)
Functional divergence supports specific procurement for fever mechanism research
No overlapping potency data; distinct pharmacophores
Structural Biology Crystallography Natural Product Chemistry

TPSA-Driven Topology vs. Brain-Penetrant Alkaloids

Primary pharmacological screening of Donasine identified an antipyretic (fever-reducing) action, with no reported activity at the adiponectin receptor (AdipoR) or β2-adrenergic receptor (β2-AR) [1]. In contrast, gramine, a simpler indole alkaloid from the same plant genus, acts as an AdipoR agonist with IC50 values of 4.2 μM (AdipoR1) and 3.2 μM (AdipoR2), and as a β2-AR agonist [2]. This divergence in observed bioactivity—antipyresis versus metabolic/neuroendocrine receptor modulation—indicates that Donasine and gramine engage fundamentally different molecular targets and signaling pathways, despite sharing a common plant source and indole core.

TPSA Topology
Class-level inference
91.80 Ų (Donasine) vs ~32 Ų (gramine)
~2.9-fold higher TPSA
Lower predicted BBB penetration; peripheral exposure context
Calculated values; in vivo validation recommended
Pharmacology Antipyretic Activity Natural Product Screening

Pure Compound vs. Herbal Extract Procurement

Donasine's core scaffold—a complex, fused indole alkaloid system with a molecular weight of 408.49 g/mol and defined by X-ray crystallography [1]—is chemically and topologically distinct from conventional synthetic antipyretic agents such as acetaminophen (MW 151.16 g/mol, para-aminophenol derivative) and ibuprofen (MW 206.28 g/mol, arylpropionic acid derivative). While direct potency comparisons are unavailable due to the qualitative nature of Donasine's reported antipyretic activity, the scaffold's three-dimensional complexity and natural product origin offer access to unexplored regions of chemical space and potential interactions with non-canonical targets involved in thermoregulation that are not addressed by existing small-molecule drugs.

Compositional Consistency
Source review
≥95% purity, single defined entity
vs Variable multi-component extract
Critical for reproducible mechanistic studies and reference standard use
Based on supplier specification; independent verification advised
Drug Discovery Natural Product Library Scaffold Diversity

Donasine vs. Gramine: Absence of Documented Toxicity Data

Gramine (donaxine) is documented as toxic to many organisms, including insects, cyanobacteria, and vertebrates, and is considered a natural plant defense compound [1]. In contrast, the available primary literature on Donasine contains no reports of toxicity or adverse effects in any biological system [2]. This absence of toxicity data for Donasine does not equate to a proven safety profile; rather, it represents a significant knowledge gap that differentiates the two compounds in experimental design. Researchers using Gramine must account for its inherent cytotoxicity and organismal toxicity, which may confound readouts in cell-based or in vivo assays, whereas Donasine's toxicity profile remains uncharacterized.

Toxicology Safety Pharmacology Natural Product Research

Donasine: Research and Industrial Application Scenarios


Antipyretic Drug Discovery and Lead Optimization

Donasine is ideally suited as a tool compound for primary screening campaigns aimed at identifying novel antipyretic mechanisms. Its reported fever-reducing activity [1], combined with its structural divergence from both standard synthetic antipyretics and the multi-target alkaloid gramine [2], positions it as a unique probe for uncovering non-canonical thermoregulatory pathways. Researchers can employ Donasine in phenotypic assays (e.g., yeast-induced fever models in rodents) to validate antipyretic effects, followed by chemoproteomics or affinity-based target identification to map its molecular interactome, capitalizing on the absence of pre-defined, off-target receptor activities that complicate studies with gramine.

Phytochemical Reference Standard and Analytical Method Development

For screening centers and bioprospecting initiatives, Donasine offers a structurally authenticated, X-ray crystallography-confirmed addition to natural product libraries [1]. Its complex, fused indole alkaloid core (MW 408.49) occupies a distinct region of chemical space relative to the simpler, more abundant indole alkaloids like gramine (MW 174.24) that dominate existing Arundo donax extracts [2]. Incorporating Donasine into diversity-oriented screening sets increases the likelihood of discovering hits against targets that are unresponsive to simpler scaffolds, particularly in phenotypic screens where molecular shape and conformational rigidity influence target engagement.

Comparative SAR Studies of Bis-Indole Alkaloids

Donasine serves as a critical reference standard in comparative pharmacological studies of Arundo donax L. alkaloids. Side-by-side testing with gramine, bufotenine, and other co-occurring indoles enables researchers to deconvolute the individual contributions of each compound to the plant's traditional medicinal uses [1]. Given Gramine's established activity as an AdipoR agonist (IC50 3.2–4.2 μM) and β2-AR agonist [2], while Donasine is solely linked to antipyresis, parallel assays can reveal structure-activity relationships that explain how subtle changes in indole core substitution and molecular weight dictate target selectivity and biological outcome.

Target Deconvolution and Mode-of-Action Studies

Due to its relatively recent discovery (2008) and the complexity of its structure, Donasine presents an opportunity for developing and validating analytical methods for the detection, quantification, and quality control of minor alkaloids in Arundo donax extracts [1]. Its unique molecular weight (408.49) and X-ray-defined three-dimensional structure provide a high-fidelity reference point for LC-MS/MS method development, enabling researchers and quality control laboratories to differentiate Donasine from the more abundant gramine and other interfering alkaloids in complex botanical matrices, thereby ensuring accurate sourcing and standardization of A. donax-derived research materials.

Application
Selection Property
Validation Focus
Antipyretic mechanism research
Bis-indole scaffold with X-ray confirmation
Antipyretic endpoint models; peripheral target engagement
Analytical reference standard
High-purity isolated natural product
HPLC/LC-MS method validation for Arundo donax alkaloids
Bis-indole SAR studies
Distinct bis-indole core vs monomeric indole analogs
Pharmacophore mapping; activity comparison with co-metabolites
Target identification research
Unknown molecular target for antipyretic effect
Affinity-based target deconvolution; cellular thermal shift assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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